
4,4,4-trifluoro-N'-hydroxybutanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-trifluoro-N'-hydroxybutanimidamide is a fluorinated organic compound known for its unique chemical properties. The presence of trifluoromethyl groups imparts significant electronegativity, making it a valuable compound in various chemical reactions and applications. Its molecular formula is C4H6F3NO, and it is often used in research and industrial applications due to its stability and reactivity.
Méthodes De Préparation
The synthesis of 4,4,4-trifluoro-N'-hydroxybutanimidamide typically involves multiple steps. One common method starts with ethyl trifluoroacetate, which reacts with a Grignard reagent to form a benzyloxy-substituted alkyl-trifluoromethyl ketone. This intermediate undergoes a reduction reaction to yield 1-benzyloxy-trifluoro-substituted alkyl, which is then hydrolyzed to produce this compound . This method avoids the use of hazardous materials and high-temperature reactions, making it more environmentally friendly and cost-effective.
Analyse Des Réactions Chimiques
4,4,4-trifluoro-N'-hydroxybutanimidamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: It can be hydrolyzed to form corresponding acids or alcohols depending on the reaction conditions.
Applications De Recherche Scientifique
4,4,4-trifluoro-N'-hydroxybutanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: It is used in the production of specialty chemicals, including agrochemicals and materials with unique properties
Mécanisme D'action
The mechanism of action of 4,4,4-trifluoro-N'-hydroxybutanimidamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic or biological effects .
Comparaison Avec Des Composés Similaires
4,4,4-trifluoro-N'-hydroxybutanimidamide can be compared with other fluorinated compounds such as:
4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butyl methacrylate: Known for its use in polymer chemistry.
Ethyl 4,4,4-trifluorobutyrate: Used as a spin trapping reagent in spectroscopy.
4,4,4-Trifluoro-3-hydroxy-3-methylbutyric acid: Studied for its potential in preparing beta-lactones.
The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability, making it suitable for various specialized applications.
Propriétés
Formule moléculaire |
C4H7F3N2O |
|---|---|
Poids moléculaire |
156.11 g/mol |
Nom IUPAC |
4,4,4-trifluoro-N'-hydroxybutanimidamide |
InChI |
InChI=1S/C4H7F3N2O/c5-4(6,7)2-1-3(8)9-10/h10H,1-2H2,(H2,8,9) |
Clé InChI |
MEXUJHMSOBRXAV-UHFFFAOYSA-N |
SMILES canonique |
C(CC(F)(F)F)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




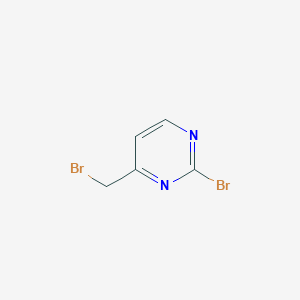

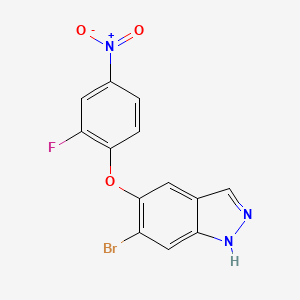
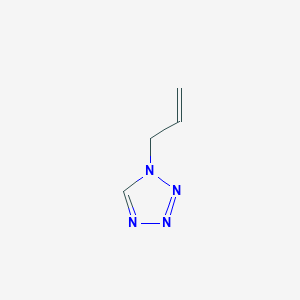
![(3R,5S)-5-[(Biphenyl-4-yl)methyl]-1-(2,2-dimethylpropionyl)-3-methylpyrrolidin-2-one](/img/structure/B8695095.png)
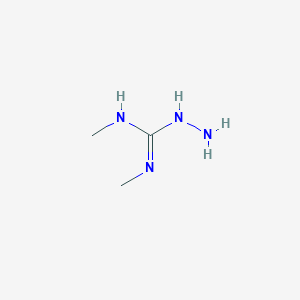


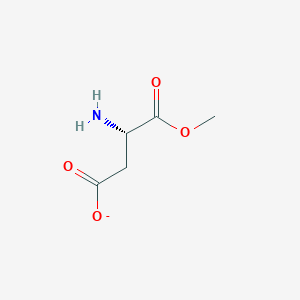
![2-[3,5-Bis(trifluoromethyl)phenoxy]acetamide](/img/structure/B8695137.png)

![Benzo[c][1,8]naphthyridine](/img/structure/B8695149.png)
